![molecular formula C6H4O3 B14311283 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one CAS No. 113567-94-5](/img/structure/B14311283.png)
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxaspiro[25]octa-4,7-dien-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one typically involves the use of para-quinone methides as key intermediates. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . The reaction involves 1,6-conjugate addition induced dearomatization of para-quinone methides, resulting in high yields and the formation of consecutive quaternary centers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Substitution reactions can occur at different positions on the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic epoxides, while reduction can yield spirocyclic alcohols.
Scientific Research Applications
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Medicine: Due to its antitumor properties, it is being explored for potential therapeutic applications.
Industry: The unique structural features of the compound make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves the alkylation of DNA, which can lead to the inhibition of DNA replication and transcription . This mechanism is particularly relevant in its antitumor activity, where the compound targets rapidly dividing cancer cells.
Comparison with Similar Compounds
1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one can be compared with other spirocyclic compounds such as:
Spiro[2.5]octa-4,7-dien-6-one: Similar in structure but lacks the dioxane ring.
1-Oxaspiro[2.5]octa-4,7-dien-6-one: Contains an oxaspiro linkage instead of a dioxaspiro linkage.
The uniqueness of this compound lies in its dioxane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113567-94-5 |
|---|---|
Molecular Formula |
C6H4O3 |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
1,2-dioxaspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C6H4O3/c7-5-1-3-6(4-2-5)8-9-6/h1-4H |
InChI Key |
YOECOMWCIJCEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C=CC1=O)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


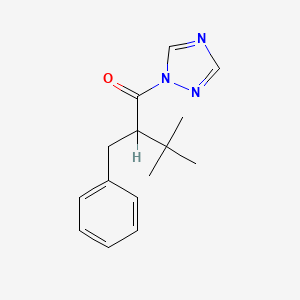
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
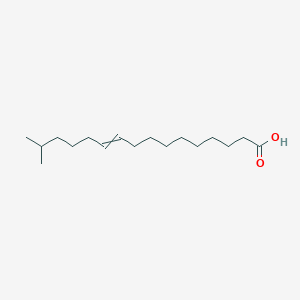

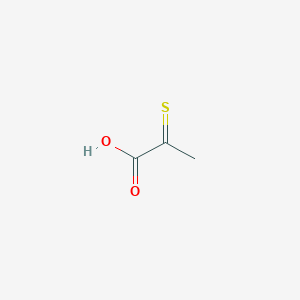

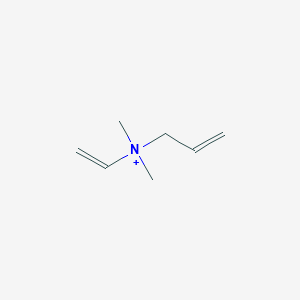
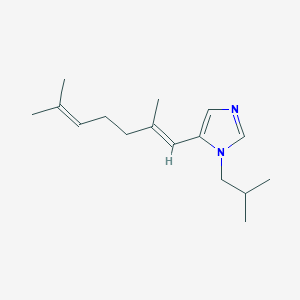



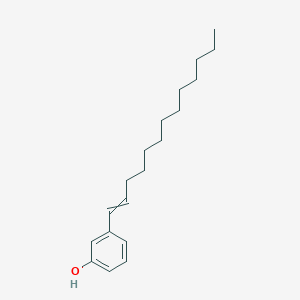
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
